Product packaging for Fucose, tetraacetate(Cat. No.:CAS No. 109430-94-6)

Fucose, tetraacetate

Cat. No.: B12651027
CAS No.: 109430-94-6
M. Wt: 332.30 g/mol
InChI Key: OPVYKVGCFWDTOI-SPEPIWJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fucose, Tetraacetate is a chemically modified derivative of L-Fucose where the hydroxyl groups are protected as acetyl esters. L-Fucose itself is a fundamental 6-deoxy hexose sugar distinguished by its L-configuration and lack of a hydroxyl group at the 6-carbon position . This acetylated form serves as a critical synthetic intermediate and precursor in carbohydrate chemistry research, enabling the study and synthesis of complex fucose-containing biological polymers without the complications of side reactions from free hydroxyl groups. Fucose is a key monosaccharide found in a wide array of biologically significant macromolecules. In nature, it is a building block of sulfated polysaccharides like sulfated fucans and fucoidans, which are studied for their diverse activities, including antiviral, anticoagulant, anti-inflammatory, and antioxidant effects . Furthermore, in mammalian systems, fucose is a terminal modification on glycoproteins and is essential for processes such as cell-cell adhesion and antibody function . The fucosylation of antibodies, for instance, profoundly modulates their ability to engage the immune system via Fc receptors, with afucosylated forms exhibiting significantly enhanced antibody-dependent cellular cytotoxicity (ADCC) . Researchers utilize this compound as a versatile precursor for creating various fucose analogs that act as metabolic inhibitors. These inhibitors are powerful tools for manipulating cellular fucosylation to study its biological roles or to produce afucosylated therapeutic antibodies with superior cancer-killing potential . Common analogs synthesized from such precursors include 6-alkynyl fucose, 7-alkynyl fucose, and fluorinated versions like 2-fluoro-fucose, which are used to block fucosylation pathways in living cells . This compound is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult all relevant material safety data sheets before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O9 B12651027 Fucose, tetraacetate CAS No. 109430-94-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109430-94-6

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-oxohexan-2-yl] acetate

InChI

InChI=1S/C14H20O9/c1-7(20-8(2)16)13(22-10(4)18)14(23-11(5)19)12(6-15)21-9(3)17/h6-7,12-14H,1-5H3/t7-,12+,13+,14-/m1/s1

InChI Key

OPVYKVGCFWDTOI-SPEPIWJRSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Fucose, Tetraacetate

Chemoenzymatic Synthesis Approaches for Fucose, Tetraacetate

Chemoenzymatic synthesis has emerged as a powerful strategy, leveraging the high selectivity of enzymes to overcome challenges in traditional organic synthesis. nih.gov This approach is particularly advantageous for the synthesis of complex glycans, where regio- and stereoselectivity are paramount. nih.govacs.org

In the context of fucose derivatives, chemoenzymatic methods often involve the use of glycosyltransferases or glycosidases. nih.gov Glycosyltransferases, the enzymes responsible for forming glycosidic bonds in nature, offer exceptional control over the stereochemical outcome of the reaction. nih.gov For instance, fucosyltransferases can be employed to transfer a fucose moiety from a donor substrate, such as GDP-fucose, to an acceptor molecule with high specificity. google.com The synthesis of the donor nucleotide sugar itself can be achieved through enzymatic or chemoenzymatic routes. google.com

A notable application involves the use of a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which can convert free fucose analogs into their corresponding GDP-fucose derivatives. nih.gov This enzymatic step is crucial for producing modified GDP-fucose analogs that can then be used by fucosyltransferases to synthesize fucosylated oligosaccharides. nih.gov

Furthermore, enzymatic regioselective acylation offers a route to partially protected fucose derivatives, which can be valuable intermediates. For example, proteases from Bacillus subtilis and Streptomyces griseus have been shown to effectively catalyze the regioselective esterification of L-fucose with divinyl adipate (B1204190) to produce 2-O-vinyl adipolyl L-fucose. researchgate.net Such enzymatic strategies provide access to specific isomers that are challenging to obtain through purely chemical means.

Stereoselective Synthesis of this compound and its Precursors

The stereoselective synthesis of fucose and its derivatives is a cornerstone of carbohydrate chemistry, ensuring the correct spatial arrangement of hydroxyl and methyl groups, which is crucial for biological activity.

De Novo Synthetic Routes to this compound

De novo synthesis provides an alternative to sourcing L-fucose from natural products, allowing for greater flexibility and the potential for isotopic labeling. One efficient de novo synthesis of L-fucose starts from non-sugar precursors. thieme-connect.com A key strategy involves the use of asymmetric dihydroxylation to introduce the critical C2 and C3 stereocenters. thieme-connect.comresearchgate.net The synthesis can be designed to control the lactone ring size during cyclization, leading to the formation of an L-fucofuranone intermediate. thieme-connect.com Subsequent reduction and deprotection steps yield L-fucose, which is then peracetylated to give this compound. thieme-connect.comresearchgate.net

The de novo synthesis of GDP-fucose, the activated form of fucose used in enzymatic fucosylation, is also essential. nih.gov The biosynthetic pathway typically starts from GDP-mannose and involves the enzymes GDP-mannose 4,6-dehydratase and GDP-fucose synthetase. nih.govgoogle.com Understanding and utilizing these enzymatic steps are crucial for producing fucosylated molecules in biological systems. nih.gov

Synthesis of Labeled this compound Analogs (e.g., 1,2-¹³C₂-Fucose Tetraacetate)

Isotopically labeled carbohydrates are invaluable tools for studying metabolic pathways and the structures of complex glycoconjugates. The synthesis of labeled this compound analogs, such as 1,2-¹³C₂-Fucose tetraacetate, has been achieved through stereoselective routes designed to facilitate the introduction of ¹³C at specific positions. thieme-connect.com

A reported synthesis of 1,2-¹³C₂-fucose tetraacetate utilizes a strategy where the C2 and C3 stereocenters are introduced via asymmetric dihydroxylation. thieme-connect.comresearchgate.net The synthesis proceeds through a lactone intermediate, which is then reduced and deprotected to yield the ¹³C-labeled L-fucose. thieme-connect.com The final peracetylation is typically carried out using acetic anhydride (B1165640) and pyridine (B92270) in dichloromethane (B109758) to afford the desired labeled tetraacetate in high yield. thieme-connect.com

Optimization of Acetylation Protocols for this compound

The final step in the synthesis of this compound is the peracetylation of L-fucose. Optimizing this step is crucial for achieving high yields and purity.

Reagents and Conditions for Peracetylation of L-Fucose to this compound

The classical method for peracetylation of sugars involves the use of acetic anhydride in the presence of a base, most commonly pyridine. prepchem.com A typical procedure involves stirring L-fucose in a mixture of pyridine and acetic anhydride at room temperature for an extended period. prepchem.com The reaction is then quenched with ice water, and the product is extracted with an organic solvent like chloroform (B151607). prepchem.com

To improve upon the traditional use of noxious and high-boiling pyridine, various alternative catalysts and conditions have been explored. nih.gov These include the use of imidazole, which can promote the per-O-acetylation of carbohydrates under milder conditions. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. researchgate.net

Table 1: Comparison of Reagents for Peracetylation of L-Fucose

Reagent SystemConditionsAdvantagesDisadvantages
Acetic anhydride / PyridineRoom temperature, 24-48 hWell-established, reliableLong reaction times, use of noxious pyridine
Acetic anhydride / ImidazoleRoom temperatureMilder conditions, avoids pyridineMay require optimization for different substrates
Acetic anhydride / Indium(III) triflate0 °C, 1 hShort reaction time, high yield, mild conditionsCatalyst cost

Indium(III) Triflate Catalyzed Acetylation

Indium(III) triflate (In(OTf)₃) has emerged as a highly efficient and mild Lewis acid catalyst for the peracetylation of carbohydrates. nih.gov This method offers several advantages over traditional procedures, including shorter reaction times, high yields, and the avoidance of harsh reagents. nih.gov

The reaction is typically carried out by stirring the sugar in neat acetic anhydride with a catalytic amount of In(OTf)₃ (as low as 0.05 equivalents) at 0 °C for a short period, often just one hour. nih.gov This method has been successfully applied to a variety of sugars, demonstrating its broad applicability. nih.gov The proposed mechanism suggests that the active catalytic species is triflic acid, generated in situ from the indium triflate. nih.gov The low toxicity and water tolerance of In(OTf)₃ further enhance its appeal as a catalyst for green and efficient chemical transformations. nih.govthermofisher.com

Green Chemistry Approaches in this compound Synthesis Research

The pursuit of sustainable chemical processes has led to the exploration of green chemistry principles in the synthesis of carbohydrate derivatives, including this compound. These approaches aim to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research in this area for this compound focuses on alternative catalysts, solvent systems, and reaction conditions that are more environmentally benign than traditional methods.

Traditional synthesis of this compound often involves the use of pyridine as both a solvent and a catalyst with acetic anhydride as the acetylating agent. prepchem.comcdnsciencepub.com This process typically requires extensive work-up procedures, including extractions with hazardous chlorinated solvents like chloroform and multiple washing steps to remove impurities. prepchem.com The volatile and toxic nature of solvents like pyridine and chloroform raises significant environmental and safety concerns, prompting the search for greener alternatives.

Enzymatic Synthesis

One of the most promising green chemistry avenues is the use of enzymes as biocatalysts. Enzymatic synthesis offers high specificity and operates under mild reaction conditions, often in aqueous environments, which significantly reduces the need for harsh organic solvents. nih.gov While direct enzymatic acetylation of fucose to its tetraacetate form is an area of ongoing research, related enzymatic fucosylation and synthesis of fucose derivatives demonstrate the potential of this strategy. nih.govgoogle.com

Enzymes such as fucosyltransferases and fucose isomerases are key in the natural synthesis and modification of fucose-containing molecules. nih.govgoogle.com Research into harnessing these or other enzymes like lipases, which are commonly used for esterification reactions, could lead to highly efficient and environmentally friendly production of this compound. The benefits of enzymatic routes include biodegradability of the catalyst, reduction in by-products, and operation at lower temperatures, thus saving energy. nih.gov

Alternative Solvents and Solvent-Free Conditions

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. researchgate.netrsc.org Research on the acetylation of other monosaccharides, such as glucose, has shown that ILs can act as both the solvent and a catalyst, leading to high yields of the acetylated product. researchgate.net For example, the synthesis of α-D-glucose pentaacetate from cellulose (B213188) has been achieved in high yield using an ionic liquid, with the IL and catalyst being easily recycled. researchgate.net Similar methodologies could be applied to the synthesis of this compound. Furthermore, supporting ionic liquids on biodegradable polymers like chitosan (B1678972) has been shown to create a reusable, heterogeneous catalyst for esterification under solvent-free conditions. rsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent medium is an ideal green chemistry scenario. Mechanochemical methods, such as ball milling, or simply heating a mixture of reactants in the absence of a solvent, can drive reactions to completion. sci-hub.se A solvent-free approach for the synthesis of related acetylated sugars has been reported, highlighting the potential to eliminate solvent use entirely. researchgate.net This method reduces waste, simplifies product purification, and lowers costs associated with solvent purchase and disposal.

The table below summarizes the comparison between traditional and green chemistry approaches for synthesizing acetylated sugars, with principles directly applicable to this compound.

Table 1: Comparison of Synthetic Approaches for Acetylated Sugars

Feature Traditional Method (e.g., Pyridine/Acetic Anhydride) Green Chemistry Approaches
Solvent Pyridine, Chloroform (Volatile, Toxic) prepchem.com Water, Ionic Liquids, or Solvent-Free researchgate.netresearchgate.netresearchgate.net
Catalyst Pyridine (Acts as catalyst and solvent) prepchem.com Enzymes, Recyclable solid acids, Supported ILs nih.govresearchgate.netrsc.org
Reaction Conditions Room temperature to elevated temperatures, long reaction times (1-2 days) prepchem.com Mild temperatures (Enzymatic), potential for faster reactions nih.govuit.no
Work-up Liquid-liquid extraction, multiple washes, use of organic solvents prepchem.com Simple filtration, catalyst recycling, reduced purification steps researchgate.netrsc.org

| Environmental Impact | High, due to hazardous waste and solvent emissions | Low, with reduced waste and use of benign substances |

Detailed research findings for greener synthesis of analogous acetylated carbohydrates are presented below, indicating promising directions for this compound synthesis.

Table 2: Research Findings in Green Acetylation of Carbohydrates

Carbohydrate Green Method Catalyst/Solvent System Yield Key Findings & Reference
Glucose (from Cellulose) Hydrolysis & Acetylation Amberlyst 15DRY / [BMIm][Cl] (Ionic Liquid) 70% Quantitative isolation of product and easy recycling of ionic liquid and catalyst. researchgate.net
Various Carbohydrates Esterification Chitosan-supported Ionic Liquid High Catalyst is reusable for up to 10 cycles with maintained activity under solvent-free conditions. rsc.org

These green chemistry methodologies demonstrate viable and advantageous alternatives to conventional synthetic routes. By focusing on enzymatic catalysts, alternative solvent systems like ionic liquids, and solvent-free conditions, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Fucose, Tetraacetate As a Glycosyl Donor and Building Block in Complex Oligosaccharide Synthesis

Synthesis of Fucosylated Oligosaccharides Utilizing Fucose, Tetraacetate

The application of this compound as a precursor is central to the assembly of biologically significant oligosaccharides. By first converting it into a more reactive glycosyl donor, chemists can introduce fucose units into target molecules with high precision.

The chemical synthesis of 2'-O-Fucosyllactose, the most abundant human milk oligosaccharide (HMO), often utilizes L-fucose as a starting point, which is first peracetylated to form L-fucose tetraacetate. google.comgoogle.com This stable intermediate is not used directly for glycosylation but is a key precursor for creating an activated fucosyl donor.

One synthetic route involves the transformation of L-fucose tetraacetate into a fucosyl bromide donor. google.com An early chemical synthesis of 2'-O-fucosyllactose employed a tri-O-benzylated α-fucopyranosyl bromide donor to glycosylate a 6-O-benzoylated lactose (B1674315) acceptor. google.com Another approach involves converting L-fucose tetraacetate into a thioglycoside derivative, such as phenyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside. google.comgoogle.com This transformation is typically achieved by reacting the tetraacetate with a thiol (e.g., thiophenol) in the presence of a Lewis acid. google.com This thio-functionalized fucoside is then further modified to create a suitable donor for the fucosylation of a lactose-derived acceptor, ultimately leading to the formation of 2'-O-Fucosyllactose after several synthetic steps. google.comgoogle.com

StepDescriptionStarting MaterialKey Reagent(s)Product
1 PeracetylationL-FucoseAcetic anhydride (B1165640), Pyridine (B92270)L-fucose, tetraacetate
2 ThiolysisL-fucose, tetraacetateThiophenol, Lewis acidPhenyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside
3 GlycosylationActivated Fucosyl Donor & Lactose AcceptorPromoter (e.g., NIS/TfOH)Protected 2'-O-Fucosyllactose
4 DeprotectionProtected 2'-O-FucosyllactoseVarious (e.g., Hydrogenolysis, Zemplén conditions)2'-O-Fucosyllactose

Fucosylated chondroitin (B13769445) sulfate (B86663) (FCS) is a glycosaminoglycan with significant biological activities, notably as an anticoagulant. nih.govmdpi.com The synthesis of defined FCS tetrasaccharides is a complex undertaking that relies on the strategic use of well-functionalized monosaccharide building blocks, including fucosyl donors. nih.govnih.gov

In these syntheses, the fucosyl branch is installed using stereoselective glycosylation methods. nih.govmdpi.com While specific reports may begin from advanced fucosyl intermediates, the ultimate precursor for these donors is often a protected fucose derivative like this compound. The tetraacetate allows for the generation of various activated donors, such as fucosyl trichloroacetimidates, which are then used to glycosylate specific hydroxyl groups on the chondroitin sulfate backbone. mdpi.com For instance, the synthesis of FCS oligosaccharides related to branching sites has been achieved using a 2-O-benzyl-3,4-di-O-chloroacetyl-α-L-fucosyl trichloroacetimidate (B1259523) as the donor to ensure stereospecific α-glycoside bond formation. mdpi.com The strategic placement of protecting groups on the fucosyl donor, originating from a precursor like this compound, is critical for achieving the desired regioselectivity and stereoselectivity in the final complex oligosaccharide. nih.govmdpi.com

Achieving stereocontrol in glycosylation is a significant challenge, particularly for the formation of 1,2-cis glycosidic linkages, as is the case for the α-fucosides commonly found in nature. researchgate.net The outcome of a glycosylation reaction is highly dependent on factors such as the glycosyl donor, acceptor, promoter, and solvent. researchgate.net

For fucose donors, which lack a participating group at the C-2 position that could direct the stereochemistry, achieving α-selectivity requires careful strategy. researchgate.net One effective approach is the use of "remote participation," where a protecting group at a more distant position, such as C-4, influences the stereochemical outcome at the anomeric center (C-1). researchgate.net For example, employing a 4-O-benzoyl group on the fucosyl donor can help control the formation of the 1,2-cis-glycosidic bond. researchgate.net Research has also shown that the anomeric configuration of the fucosyl donor itself is crucial; using a donor that is purely the α-anomer can lead to high α-selectivity in the product, whereas a β-anomeric donor may yield mixed α/β products. researchgate.net Donors derived from this compound can be tailored with specific protecting groups to leverage these effects and achieve the desired stereoselective α-fucosylation.

Derivatization of this compound for Glycosylation Reactions

The stability of this compound makes it an excellent storage form, but it is unreactive as a glycosyl donor. Therefore, it must be chemically converted into an "anomerically activated" derivative. This involves replacing the C-1 acetyl group with a better leaving group, transforming the molecule into a potent glycosylating agent.

Several classes of activated fucosyl donors can be prepared from this compound.

Fucosyl Halides: Glycosyl halides, particularly bromides, are classical glycosyl donors. This compound can be converted into the corresponding fucosyl bromide. For example, tri-O-benzylated α-fucopyranosyl bromide has been used as a donor in the synthesis of 2'-O-fucosyllactose. google.com

Thioglycosides: These are versatile glycosyl donors that can be activated under a range of conditions. This compound is readily converted to a thioglycoside. A common method involves reacting it with a thiol, such as thiophenol, in the presence of a Lewis acid catalyst to yield a phenylthiofucoside derivative. google.com

Trichloroacetimidates: Fucosyl trichloroacetimidates are highly effective donors known for promoting stereospecific glycosylation. mdpi.comresearchgate.net They are typically prepared from a fucosyl hemiacetal (obtained by de-O-acetylation at the anomeric position of this compound) which is then treated with trichloroacetonitrile (B146778) in the presence of a base. researchgate.net

Donor TypePrecursorKey Reagent(s) for ActivationTypical Promoter(s) for Glycosylation
Fucosyl Bromide Protected FucoseHBr/Acetic AcidSilver salts
Thioglycoside This compoundThiol, Lewis AcidNIS/TfOH, DMTST
Trichloroacetimidate Protected Fucosyl HemiacetalTrichloroacetonitrile, BaseTMSOTf, BF₃·OEt₂

Glycosyl azides are valuable synthetic intermediates. They are relatively stable yet can be converted into other important functionalities, such as amines, or used in cycloaddition reactions like the "click" reaction. researchgate.net The most common method for preparing glycosyl azides from peracetylated sugars involves the substitution of the anomeric acetate (B1210297). researchgate.net

This compound can be converted to fucosyl azide (B81097) by reacting it with an azide source, such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). researchgate.net This reaction proceeds through an Sₙ1-type mechanism, where the Lewis acid facilitates the departure of the C-1 acetate group, generating an oxocarbenium ion intermediate that is then trapped by the azide nucleophile. researchgate.net

Mechanistic Studies of Glycosidic Bond Formation Involving this compound

The formation of a glycosidic bond is a fundamental reaction in carbohydrate chemistry, and the stereochemical outcome is governed by a complex interplay of factors including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. When this compound is employed as a glycosyl donor, the mechanism of glycosidic bond formation is significantly influenced by the presence of the acetate protecting groups. These groups, particularly the one at the C-2 position, play a crucial role in directing the stereoselectivity of the reaction.

SN1 and SN2 Mechanistic Pathways

The glycosylation reaction is best understood as occurring along a mechanistic continuum between two extremes: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways. The precise mechanism for a given reaction using this compound depends on several variables, including the reactivity of the glycosyl acceptor and the reaction conditions.

In a dissociative SN1-like mechanism, the departure of the leaving group from the anomeric carbon of the this compound donor leads to the formation of a transient and highly reactive oxocarbenium ion intermediate. This planar species can then be attacked by the nucleophilic glycosyl acceptor from either the α- or β-face. The stereoselectivity of this pathway is often low, leading to a mixture of anomeric products, unless one face is sterically hindered or electronically favored. The stability of the oxocarbenium ion is a key factor in promoting an SN1 pathway.

Conversely, an associative SN2-like mechanism involves a single transition state where the glycosyl acceptor attacks the anomeric carbon concurrently with the departure of the leaving group. This pathway typically results in an inversion of configuration at the anomeric center. For example, if the starting this compound donor has an α-leaving group, the SN2 pathway would lead to the formation of a β-glycoside. The nature of the leaving group and the nucleophilicity of the acceptor are critical in determining the likelihood of an SN2 mechanism. The reactivity of the acceptor alcohol can significantly influence the outcome, with more reactive nucleophiles favoring an SN2-like displacement.

The stereochemical outcome of glycosylation reactions involving fucose donors can be highly dependent on factors such as the choice of solvent, temperature, and the specific promoter system used. nih.gov These factors can influence the position of the reaction mechanism on the SN1-SN2 continuum.

Role of Neighboring Group Participation

A dominant factor controlling the stereoselectivity of glycosylation reactions with this compound is the phenomenon of neighboring group participation (NGP) by the acetate group at the C-2 position. nih.gov This is a well-established strategy for achieving 1,2-trans glycosylation. nih.gov

In this mechanism, upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 acetate group acts as an internal nucleophile, attacking the anomeric center. This intramolecular reaction leads to the formation of a cyclic acyloxonium ion intermediate, specifically a dioxolenium ion. This bicyclic intermediate effectively blocks one face of the fucopyranose ring (the α-face in the case of L-fucose).

Consequently, the external nucleophile (the glycosyl acceptor) can only attack the anomeric carbon from the opposite, unhindered face (the β-face). This attack proceeds through an SN2-like mechanism on the dioxolenium ion, resulting in the exclusive or predominant formation of the 1,2-trans glycosidic linkage. In the context of L-fucose, which is a common configuration, this leads to the formation of an α-glycoside.

The formation of the stable dioxolenium ion intermediate is a key feature of glycosylations using donors with a participating protecting group at the C-2 position. nih.gov While neighboring group participation from the C-2 position is a powerful tool for achieving 1,2-trans stereoselectivity, the possibility of remote participation from acyl groups at other positions (C-3 or C-4) has also been considered, although this is a more debated topic in the scientific community. nih.gov

The table below summarizes the expected stereochemical outcomes based on the dominant mechanistic pathway in the glycosylation of L-fucose, tetraacetate.

Mechanistic PathwayKey IntermediateStereochemical Outcome (for L-Fucose)
SN1-likeOxocarbenium IonMixture of α and β-glycosides
SN2-like (on an α-donor)Single Transition Stateβ-glycoside
Neighboring Group ParticipationDioxolenium Ionα-glycoside (1,2-trans)

Applications of Fucose, Tetraacetate in Metabolic Glycoengineering Mge

Fucose, Tetraacetate as a Substrate for Modulating Cellular Fucosylation Pathways

Once inside the cell, acetylated fucose analogs are processed by cytosolic esterases, which remove the acetyl groups. researchgate.netnih.gov The resulting fucose analog can then enter cellular metabolic pathways to influence the fucosylation of glycoproteins.

The biosynthesis of the fucose donor, guanosine diphosphate-fucose (GDP-Fuc), occurs through two primary pathways in mammalian cells: the de novo pathway and the salvage pathway. reactome.orgsemanticscholar.orgnih.gov The de novo pathway, which synthesizes GDP-Fuc from GDP-mannose, is the main source of this nucleotide sugar. reactome.orgnih.gov Fucose analogs, introduced exogenously, leverage the salvage pathway and can interfere with the normal biosynthesis of GDP-Fuc. nih.gov

These unnatural fucose analogs are converted into their corresponding GDP-Fuc analog counterparts. nih.govresearchgate.net These analogs can then disrupt fucosylation in two ways:

Inhibition of Fucosyltransferases : The unnatural GDP-Fuc analogs can act as poor substrates for fucosyltransferases (FuTs), the enzymes responsible for transferring fucose to glycan structures, thereby inhibiting the fucosylation process. nih.gov

Depletion of GDP-Fuc Pool : The analogs can antagonize enzymes within the de novo pathway, leading to a reduction in the intracellular concentration of natural GDP-Fuc. nih.gov For example, the fucose analog 6-alkynyl-fucose (B605009) has been shown to be a potent inhibitor of cellular fucosylation by depleting cellular GDP-Fuc, directly targeting the bifunctional GDP-Fuc synthase, FX (TSTA3). wpunj.edu

Metabolic glycoengineering with this compound fundamentally relies on the cell's salvage pathway. researchgate.netnih.gov This pathway utilizes free fucose, either from the environment or recycled from glycoconjugates, to synthesize GDP-Fuc. nih.govnih.gov The process involves the phosphorylation of fucose to fucose-1-phosphate by fucokinase (FUK), followed by the conversion to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT). nih.govnih.gov

By supplying cells with acylated fucose analogs like this compound, researchers can hijack this pathway. researchgate.netnih.gov The enhanced cellular uptake due to acylation allows the analog to enter the cytoplasm, where it is deacetylated and processed by the salvage pathway enzymes. researchgate.netnih.gov The resulting unnatural GDP-fucose analog is then used by fucosyltransferases to incorporate the modified fucose into glycoproteins. nih.gov This strategy is particularly effective in engineered cell lines where the de novo pathway has been intentionally blocked, making the cells entirely dependent on the salvage pathway for fucosylation. researchgate.netnih.govfao.org

Impact on Glycoprotein Fucosylation in Engineered Cell Lines

The use of this compound and its analogs in engineered cell lines, such as Chinese hamster ovary (CHO) cells, allows for precise control over the fucosylation of recombinant glycoproteins, particularly therapeutic antibodies. researchgate.netnih.gov

Controlling the fucosylation of monoclonal antibodies (mAbs) is critical, as the presence or absence of a single core fucose residue on the N-glycans in the Fc region can dramatically alter the antibody's therapeutic efficacy. nih.govgoogle.com Specifically, the absence of core fucose at the Asn297 residue of IgG1 antibodies is known to significantly enhance antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for destroying tumor cells. mdpi.comnih.govresearchgate.net

Studies using engineered CHO cells with a disabled de novo fucosylation pathway have shown that the addition of tetra-O-acetylated fucose to the culture medium leads to a controlled increase in the fucosylation of a recombinant antibody. researchgate.netnih.govfao.org Significant incorporation of the fucose analog into the antibody's glycans was observed at concentrations as low as 20 µM for both tetra-O-acetylated and -propanoylated fucoses. researchgate.netnih.govnih.gov Other analogs, such as 2F-peracetyl fucose, have been identified as potent inhibitors of fucosyltransferases, leading to a substantial increase in the production of desired afucosylated antibodies. frontiersin.org

Table 1: Effect of Fucose Analogs on Antibody Fucosylation in Engineered CHO Cells
Fucose AnalogObserved EffectEffective ConcentrationMechanism of Action
Tetra-O-acetylated fucoseIncreased recombinant antibody fucosylation nih.govfao.orgSignificant incorporation at 20 µM researchgate.netnih.govnih.govMetabolic incorporation via salvage pathway nih.gov
Tetra-O-propanoylated fucoseIncreased recombinant antibody fucosylation nih.govfao.orgSignificant incorporation at 20 µM researchgate.netnih.govnih.govMetabolic incorporation via salvage pathway nih.gov
2F-peracetyl fucoseStrongly increased complex afucosylation frontiersin.orgNot specifiedFucosyltransferase inhibitor frontiersin.org
5-thio-L-fucoseDose-dependent reduction of core-fucosylation scilit.comNot specifiedMetabolic incorporation and/or inhibition scilit.com

The degree of core fucosylation on an IgG1 antibody has a profound impact on its binding affinity for the Fcγ receptor IIIa (FcγRIIIa), which is expressed on immune effector cells like natural killer (NK) cells. mdpi.comnih.gov Antibodies lacking core fucose bind to FcγRIIIa with 10 to 100 times higher affinity than their fucosylated counterparts. nih.govnih.govfrontiersin.org This enhanced binding directly translates to more potent ADCC activity. nih.govnih.govnih.gov

Research utilizing this compound analogs has experimentally verified this structure-function relationship. By treating engineered CHO cells with increasing concentrations of a PEGylated fucose analog, researchers were able to produce an antibody with varying, controlled levels of fucosylation. researchgate.netnih.gov Subsequent binding assays confirmed that as the level of antibody fucosylation increased, its binding affinity to FcγRIIIa decreased. mdpi.comnih.govfao.org Quantitative studies have established a linear correlation between the percentage of afucosylated glycans in an antibody preparation and its FcγRIIIa binding and ADCC activities. nih.govnih.gov

Table 2: Relationship Between Fucosylation and FcγRIIIa Binding
Fucosylation StatusRelative FcγRIIIa Binding AffinityResulting ADCC Activity
Afucosylated (Fucose-lacking)High (10-100x increase) nih.govfrontiersin.orgMarkedly Increased nih.govnih.gov
FucosylatedLow mdpi.comBasal Level mdpi.com

Research on Structure-Activity Relationships of this compound Analogs in MGE

Structure-activity relationship (SAR) studies in MGE investigate how modifying the chemical structure of fucose affects its cellular uptake, metabolic processing, and incorporation into glycans. nih.gov Research has explored a variety of acylated fucose analogs, including tetra-O-acetylated, -propanoylated, and polyethylene (B3416737) glycol (PEG)ylated forms. researchgate.netnih.govfao.org The primary goal of acylation is to increase the molecule's lipophilicity, thereby facilitating its passage across the cell membrane. researchgate.netnih.gov

Beyond acylation, other structural modifications to the fucose molecule have been developed to create potent inhibitors of fucosylation. nih.govresearchgate.net These include:

Fluorinated analogs like 2-deoxy-2-fluoro-L-fucose (2FFuc). nih.gov

Alkynyl analogs such as 6-alkynyl-fucose (6AlkFuc). nih.govwpunj.edu

Thio-analogs like 5-thio-L-fucose (5SFuc). nih.govscilit.com

Carba-analogs like β-carbafucose, where the endocyclic oxygen is replaced with a methylene group. nih.gov

Evaluation of Fucose Analogs (e.g., Alkynyl Fucose Tetraacetate, Cyano Fucose Tetraacetate, Halogenated Fucose Tetraacetate)

The core structure of this compound can be modified to include various chemical reporters for the detection and visualization of fucosylated glycans. These analogs, once processed through the fucose salvage pathway, allow for the site-specific labeling of glycoproteins.

Alkynyl Fucose Tetraacetate is a widely used analog in MGE. The alkynyl group serves as a bioorthogonal handle, meaning it does not react with native cellular components. This allows for its specific detection and modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Studies have shown that peracetylated 6-alkynyl-fucose can be efficiently incorporated into O-fucosyl glycans, even more so than other similar analogs like 7-alkynyl-fucose. nih.gov The efficiency of incorporation can be cell-type dependent and is influenced by multiple steps, including the conversion to a GDP-fucose analog and its utilization by fucosyltransferases. nih.govmdpi.com

Halogenated Fucose Tetraacetate , such as 2-deoxy-2-fluorofucose, has also been evaluated in MGE. These analogs can act as inhibitors of fucosylation. For instance, 2-fluoro-fucose has been used to study the function of fucose in plant cell elongation by inhibiting fucosyltransferases. The peracetylated form enhances cell permeability, allowing for more effective delivery of the inhibitor into the cells.

While alkynyl and halogenated fucose analogs are well-documented, specific research findings on Cyano Fucose Tetraacetate are less prevalent in the reviewed literature, indicating it may be a less commonly utilized or more novel analog in the field of metabolic glycoengineering.

Acylated Fucose Analogs (e.g., Tetra-O-propanoylated, -PEGylated Fucoses)

To improve upon the delivery and efficacy of this compound, researchers have explored other acylated versions of fucose. A study comparing tetra-O-acetylated fucose (Ac4Fuc), tetra-O-propanoylated fucose (Prop4Fuc), and a novel PEGylated fucose (PEG4Fuc) in an engineered Chinese hamster ovary (CHO) cell line with a blocked fucose de novo synthesis pathway yielded significant findings. nih.govresearchgate.net

The primary goal of using these acylated analogs is to enhance cellular uptake due to increased hydrophobicity. researchgate.net Once inside the cell, the acyl groups are removed by cytosolic esterases, allowing the fucose analog to enter the salvage pathway for fucosylation. researchgate.net

Research demonstrated that both tetra-O-acetylated and tetra-O-propanoylated fucoses led to significant fucose incorporation into glycoproteins at concentrations as low as 20 µM. nih.govresearchgate.net In contrast, the PEGylated fucose analog showed considerably less incorporation at similar concentrations. nih.gov For instance, at a 20 µM concentration, PEG4Fuc treatment resulted in only about 20% of the fucosylation achieved with Ac4Fuc, which reached approximately 90% fucosylation of a model therapeutic antibody, trastuzumab. nih.gov

This difference in incorporation efficiency allows for a more controlled, sequential fucosylation of glycoproteins by varying the concentration of the PEGylated analog. nih.gov This controlled modulation of fucosylation is particularly relevant for therapeutic antibodies, where the level of core fucosylation can significantly impact their effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov

Comparative Incorporation of Acylated Fucose Analogs in CHO Cells
Fucose AnalogConcentrationRelative Fucosylation of TrastuzumabKey Finding
Tetra-O-acetylated Fucose (Ac4Fuc)20 µM~90%High incorporation efficiency at low concentrations. nih.gov
Tetra-O-propanoylated Fucose (Prop4Fuc)20 µMSignificant incorporation (comparable to Ac4Fuc)Effective incorporation similar to the acetylated form. nih.govresearchgate.net
PEGylated Fucose (PEG4Fuc)20 µM~20%Lower incorporation efficiency, allowing for gradual fucosylation control. nih.gov
PEGylated Fucose (PEG4Fuc)80 µM~50%Concentration-dependent increase in fucosylation. nih.gov

This compound in Site-Specific Glycan Labeling Research

This compound and its functionalized analogs are instrumental in research focused on site-specific glycan labeling. The underlying principle is that the tetraacetylated fucose analog is taken up by cells, and after deacetylation, the modified fucose is incorporated into glycans at specific sites by fucosyltransferases. researchgate.netnih.gov This allows for the precise labeling of fucosylated glycoproteins.

Analogs containing bioorthogonal functional groups, such as alkynes or azides, are particularly powerful for site-specific labeling. nih.gov Once these analogs are incorporated into the glycan structure of a protein, they can be selectively tagged with a probe, such as a fluorophore or a biotin molecule, via a click chemistry reaction. nih.gov This enables the visualization, identification, and tracking of specific fucosylated proteins within the cell or on the cell surface.

Mechanistic and Biological Investigations of Fucosylation Regulated by Fucose, Tetraacetate

Impact on Fucosyltransferase Activity and Specificity

Fucose, tetraacetate indirectly influences the activity and specificity of fucosyltransferases (FUTs) by serving as a precursor to GDP-L-fucose, the universal donor substrate for these enzymes. Once inside the cell, this compound is deacetylated by cellular esterases to yield L-fucose. This L-fucose then enters the salvage pathway, where it is converted to GDP-L-fucose. By increasing the intracellular pool of GDP-L-fucose, this compound can enhance the activity of various FUTs, which catalyze the transfer of fucose to different glycan structures with specific linkages, such as α(1,2), α(1,3), α(1,4), and α(1,6). google.com

The specificity of different FUTs for their acceptor substrates remains a key area of investigation. For instance, some fucosyltransferases exhibit narrow specificity, while others can act on a broader range of glycan chains. Studies have shown that different fucosyltransferases are responsible for creating specific fucosylated epitopes. For example, FUT1 is an α(1,2) fucosyltransferase, while other FUTs are responsible for the α(1,3), α(1,4), and α(1,6) linkages that are crucial for the synthesis of structures like Lewis antigens and the core fucosylation of N-glycans on antibodies. google.comnih.gov The increased availability of GDP-L-fucose through the administration of this compound can thus amplify the formation of these specific fucosylated structures, depending on the complement of FUTs present in the cell.

Fucosyltransferase TypeLinkage FormedTypical Associated Glycan Structures
α(1,2)-fucosyltransferaseα(1,2)H-blood group antigens google.com
α(1,3)/α(1,4)-fucosyltransferaseα(1,3), α(1,4)Lewis X and Lewis Y antigens google.comnih.gov
α(1,6)-fucosyltransferase (FUT8)α(1,6)Core fucosylation of N-linked glycans on antibodies google.comgoogle.com

Role of this compound in Understanding Glycan-Mediated Cellular Processes

By modulating the levels of fucosylation, this compound provides a powerful method to explore the functional consequences of fucosylated glycans in a variety of cellular activities.

Effects on Cell-Cell Adhesion and Recognition Mechanisms

Fucosylated glycans on the cell surface are pivotal mediators of cell-cell adhesion and recognition. nih.govplos.org The selectin family of adhesion molecules, for instance, recognizes fucosylated ligands such as sialyl Lewis X on leukocytes, a crucial interaction for immune cell trafficking and inflammation. lsuhsc.edu By enhancing the fucosylation of cell surface glycoproteins, this compound can modulate these adhesive events.

Changes in cell adhesion resulting from altered fucosylation can have profound effects on cell morphology and migration. plos.org Studies have demonstrated that the strength of cell-substrate adhesion influences cell shape and motility. plos.org Fucosylation can impact the function of integrins, a major class of cell adhesion molecules, thereby affecting cell migration and signaling. nih.gov For example, increased fucosylation of integrin β1 has been shown to activate it in bladder cancer cells. nih.gov

Influence on Signal Transduction Pathways through Glycan Modification

Fucosylation of cell surface receptors can significantly influence their activity and downstream signal transduction pathways. nih.gov The epidermal growth factor receptor (EGFR), a key player in cell growth and differentiation, is one such receptor whose function is modulated by fucosylation. nih.gov Core fucosylation of EGFR is essential for the binding of its ligand, EGF, which is a prerequisite for EGFR-mediated intracellular signaling. nih.gov

Furthermore, alterations in fucosylation have been implicated in various diseases, including cancer. wjgnet.com Increased levels of certain fucosylated structures, such as sialyl Lewis X, on cancer cells are thought to promote metastasis through interactions with selectins on endothelial cells. google.com The ability of this compound to modify cellular fucosylation provides a means to investigate the role of specific fucosylated glycans in these pathological processes.

Enzymatic Deacetylation of this compound by Cellular Esterases

The biological activity of this compound is contingent upon its deacetylation by intracellular esterases. biosynth.com These enzymes hydrolyze the acetyl esters, releasing free L-fucose into the cytoplasm. biosynth.com This enzymatic conversion is a critical first step that allows the exogenous fucose to enter the cell's natural metabolic pathways.

Advanced Analytical and Spectroscopic Characterization in Fucose, Tetraacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of fucose tetraacetate and its derivatives. It provides invaluable information about the connectivity and stereochemistry of atoms within the molecule.

1H NMR and 2D NMR Techniques

Proton (¹H) NMR spectroscopy is fundamental in determining the structure of fucose tetraacetate. The chemical shifts and coupling constants of the proton signals offer a detailed picture of the carbohydrate ring and the attached acetate (B1210297) groups. For instance, the signals for the anomeric proton are particularly informative for determining the α or β configuration at the C1 position. nih.govresearchgate.net

To overcome the complexity and signal overlap often present in one-dimensional (1D) ¹H NMR spectra of carbohydrates, two-dimensional (2D) NMR techniques are employed. nih.gov Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, helping to trace the proton-proton connectivity around the fucose ring. nih.govresearchgate.net Total Correlation Spectroscopy (TOCSY) extends these correlations, allowing for the identification of all protons within a spin system. nih.gov These techniques are instrumental in assigning all the proton resonances of the fucose tetraacetate molecule.

A study on acetylated NodNGR factors utilized 1D and 2D COSY ¹H NMR spectra to identify the positions of acetate groups on the fucose residue. researchgate.net The chemical shifts of the acetate signals, typically between 2.0 and 2.2 ppm, along with the splitting patterns of the fucose protons, allowed for the determination of acetylation at the O-3 or O-4 positions. researchgate.net

Low-Temperature NMR for Reaction Intermediate Analysis

The study of glycosylation reactions, where fucose tetraacetate can act as a donor, often involves transient and unstable intermediates. Low-temperature NMR spectroscopy is a powerful tool for trapping and characterizing these reactive species. researchgate.net By slowing down the reaction rates at low temperatures, it becomes possible to observe and obtain structural information on key intermediates like glycosyl oxocarbenium ions or covalent glycosyl triflates, which provides mechanistic insights into the glycosylation process. researchgate.net This technique has been pivotal in understanding the stereochemical outcome of glycosylation reactions. researchgate.net

Mass Spectrometry for Glycoconjugate Analysis after Fucose, Tetraacetate Incorporation

Mass spectrometry (MS) is an indispensable tool for the analysis of glycoconjugates formed by the incorporation of fucose from donors like fucose tetraacetate. nih.govmdpi.com Its high sensitivity and ability to determine molecular weights with high accuracy make it ideal for characterizing complex biological molecules. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. nih.govnih.gov

When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures of glycoconjugates. mdpi.com Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting the parent ions and analyzing the resulting fragment ions, which can reveal information about the glycan sequence and branching patterns. researchgate.net For instance, a bottom-up approach using ESI-high resolution mass spectrometry (ESI-HRMS) has been employed to analyze the sulfated fucose branches released from fucosylated chondroitin (B13769445) sulfate (B86663). nih.gov

Chromatographic Methods (e.g., HPGPC) for Analysis of Fucosylated Products

Chromatographic techniques are essential for the purification and analysis of fucosylated products. High-Performance Gel Permeation Chromatography (HPGPC) is a size-exclusion chromatography method used to separate molecules based on their size. It is particularly useful for analyzing the molecular weight distribution of fucosylated polysaccharides and oligosaccharides. oup.comnih.gov

In the study of fucosylated chondroitin sulfate, HPGPC has been used to analyze the profiles of depolymerized products, providing information on the size of the resulting oligosaccharide fragments. oup.comnih.gov Other chromatographic methods, such as anion-exchange chromatography, are employed to separate fucosylated products based on their charge, which is useful for separating sialylated and non-sialylated fucosylated oligosaccharides. nih.gov High-performance liquid chromatography (HPLC) is also a widely used technique for the analysis and purification of fucosylated compounds. nih.govresearchgate.net

Lectin Blotting and Glycan Array Analysis in Fucosylation Studies

Lectin-based assays are crucial for detecting and characterizing fucosylation on glycoproteins and other glycoconjugates. Lectins are proteins that bind specifically to certain carbohydrate structures.

Lectin Blotting involves the separation of glycoproteins by gel electrophoresis, followed by transfer to a membrane and probing with a labeled lectin specific for fucose. nih.govresearchgate.net This technique allows for the identification of fucosylated glycoproteins in a complex biological sample. For example, the Aleuria aurantia (B1595364) lectin (AAL) is commonly used to detect fucose residues. mdpi.comacs.org Studies have used lectin blotting to investigate the fucosylation of milk glycoproteins and to identify potential cancer biomarkers. nih.govmdpi.com

Glycan Array Analysis provides a high-throughput platform for studying the binding specificity of fucose-binding lectins and for profiling the fucosylation of entire glycomes. nih.govacs.orgnih.gov In this method, a library of different glycans is immobilized on a microarray slide, which is then incubated with a labeled lectin or antibody to detect binding. acs.orgresearchgate.net This allows for the rapid screening of a large number of glycans to determine the specific fucosylated structures that are recognized. Glycan arrays have been used to compare the binding profiles of different fucose-oriented lectins and to identify substrates for fucosyltransferases. nih.govacs.orgnih.gov

Analytical TechniqueApplication in this compound ResearchKey Findings/Capabilities
¹H NMR & 2D NMR Structural elucidation of fucose tetraacetate and its derivatives.Determines proton connectivity, stereochemistry, and position of acetate groups. nih.govresearchgate.net
Low-Temperature NMR Analysis of glycosylation reaction intermediates.Allows for the observation and characterization of transient species, providing mechanistic insights. researchgate.net
Mass Spectrometry (MS) Analysis of glycoconjugates after fucose incorporation.Determines molecular weight and, with MS/MS, glycan sequence and branching. nih.govnih.gov
HPGPC Analysis of the size distribution of fucosylated products.Separates molecules based on size, useful for polysaccharides and oligosaccharides. oup.comnih.gov
Lectin Blotting Detection of fucosylated glycoproteins in complex mixtures.Identifies specific fucosylated proteins using fucose-binding lectins. nih.govmdpi.com
Glycan Array Analysis High-throughput profiling of fucosylation and lectin specificity.Screens large libraries of glycans to identify specific fucose-containing epitopes. nih.govacs.orgnih.gov

Future Research Directions and Challenges in Fucose, Tetraacetate Studies

Development of Novel Fucose, Tetraacetate Analogs for Targeted Glycoengineering

The development of novel analogs of this compound is a cornerstone of advancing targeted glycoengineering. The tetra-O-acetylated form of fucose enhances cell permeability, a crucial feature for metabolic labeling and inhibition studies. nih.govmdpi.commdpi.com Once inside the cell, non-specific esterases remove the acetyl groups, releasing the modified fucose to be processed by the cell's fucosylation machinery. nih.govmdpi.comconcordia.ca This strategy allows for the manipulation of glycan structures on cell surfaces and proteins, holding immense potential for research and therapeutic applications. nih.govnih.gov

A significant area of research focuses on creating analogs that can modulate the biological activity of glycoproteins, particularly therapeutic antibodies. For instance, reducing core fucosylation on the N-glycans of IgG antibodies is known to dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism in cancer immunotherapy. nih.govaip.orgoup.com Fluorinated fucose analogs, such as 2-fluoro-peracetylated fucose (2F-peracetyl-fucose), have been developed as potent inhibitors of fucosyltransferases (FUTs). mdpi.comaip.orgoup.com These analogs are processed into GDP-fucose mimics which can competitively inhibit FUTs and also act as feedback inhibitors for the de novo GDP-fucose biosynthetic pathway, effectively depleting the natural substrate and leading to the production of afucosylated antibodies. aip.orgresearchgate.netacs.org Research has also explored di- and tri-fluorinated analogs to fine-tune inhibitory activity and prevent their unintended incorporation into glycans. researchgate.netacs.org

Another major thrust in analog development is the incorporation of bioorthogonal chemical handles, such as azides and alkynes, for "click" chemistry applications. concordia.canih.gov Peracetylated, alkyne-modified fucose analogs like tetraacetylfucose alkyne and 5-alkynylfucose are used to metabolically label fucosylated glycans. mdpi.comconcordia.canih.govbiosynth.com Once incorporated, these chemical reporters can be tagged with probes for imaging, purification, and identification of specific fucosylated glycoproteins. nih.govresearcher.lifemdpi.com This has been instrumental in studying O-fucosylation on specific protein domains like epidermal growth factor (EGF)-like repeats. researcher.life Other acyl groups, such as propanoyl and polyethylene (B3416737) glycol (PEG), have also been investigated to modulate properties like cell uptake and to achieve gradual, concentration-dependent fucosylation of recombinant proteins. mdpi.comnih.govresearchgate.net

The table below summarizes some of the key this compound analogs and their applications in targeted glycoengineering.

Analog TypeExample(s)Primary ApplicationResearch FindingCitation
Fluorinated 2-fluoro-peracetylated fucoseInhibition of fucosylation, ADCC enhancementReduces core fucosylation on antibodies, increasing their cytotoxic efficacy. mdpi.comaip.orgoup.com
Fluorinated 2,2-difluoro-L-fucose derivativesInhibition of fucosylationInhibit fucosylation without being significantly incorporated into glycans, offering a more precise tool. researchgate.netacs.org
Alkyne-modified Tetraacetylfucose alkyne, 5-alkynylfucoseMetabolic labeling for "click" chemistryAllows for visualization and identification of fucosylated glycoproteins in cells and in vivo. mdpi.comconcordia.canih.govbiosynth.comresearcher.life
Azide-modified 6-azido-L-fucoseChemoenzymatic modification, "click" chemistryCan be used to introduce chemical handles onto antibody glycans for site-specific conjugation. mdpi.comnih.gov
Thiol-modified Ac5-6-thiol-fucoseDrug conjugationEnables metabolic incorporation of thiol groups for subsequent drug attachment, creating antibody-drug conjugates. google.com
Acylated Tetra-O-propanoylated fucose, PEGylated fucoseModulating fucosylation levelsAllows for controlled and sequential fucosylation of recombinant glycoproteins to study structure-function relationships. mdpi.comnih.govresearchgate.net

Integration of this compound Research with Systems Glycobiology

Systems glycobiology aims to understand how the collection of glycans in a biological system—the glycome—functions as an integrated network. This compound and its analogs are powerful tools for a systems-level approach because they allow for the specific perturbation of the fucosylation pathway. oup.comnih.gov By introducing these analogs and observing the downstream consequences, researchers can map the complex interplay between different glycosylation pathways and their ultimate effects on cellular function. mdpi.com

Metabolic glycoengineering with fucose analogs is a key experimental strategy in this context. nih.govnih.gov The ability to systematically vary the structure of the fucose analog (e.g., 6-alkynyl-fucose (B605009) vs. 7-alkynyl-fucose) and observe differential labeling efficiencies and protein specificities reveals the nuanced substrate preferences of the various enzymes and transporters in the fucosylation pathway. mdpi.com Such studies have shown that the efficiency of labeling is highly dependent on the cell type, highlighting that the expression levels of different fucosyltransferases and metabolic enzymes create distinct cellular fucosylation networks. mdpi.com These findings underscore that a "one-size-fits-all" view is insufficient and that a systems perspective is necessary.

The data generated from these perturbation studies—such as changes in the glycoproteome, cell signaling outputs, or antibody effector functions—provide critical input for constructing computational models of glycosylation pathways. nih.govmdpi.com For example, observing how a fucosyltransferase inhibitor like 2-fluoro-peracetylated fucose alters the entire N-glycan profile of a therapeutic antibody, rather than just the core fucose, can reveal unexpected crosstalk between different glycosylation steps. Integrating these detailed molecular findings with broader 'omics' data (genomics, proteomics, metabolomics) is a central goal of systems glycobiology, aiming to create predictive models of how changes in the glycome affect health and disease.

Advancements in High-Throughput Screening Methodologies for this compound Derivatives

The discovery of novel and more potent this compound derivatives and other fucosylation inhibitors relies on the ability to screen large libraries of chemical compounds. Traditional methods for assaying fucosyltransferase activity are often laborious and not suited for large-scale screening. aip.org Consequently, there has been a significant push to develop robust high-throughput screening (HTS) assays.

One successful HTS approach is based on fluorescence polarization (FP). nih.govnih.govoregonstate.edu In this method, a fluorescently labeled version of the donor substrate (GDP-fucose) is used. When a fucosyltransferase successfully transfers the fluorescent sugar to a larger acceptor glycoprotein, the resulting complex tumbles more slowly in solution, leading to a high FP signal. nih.govoregonstate.edu If a compound from the library inhibits the enzyme, the transfer does not occur, and the FP signal remains low. This homogenous, "mix-and-read" format is ideal for screening thousands of compounds rapidly. nih.govoregonstate.edu

Another innovative HTS method is the coupled-enzyme assay. concordia.caaip.org This strategy uses a fluorogenically labeled acceptor substrate. If the fucosyltransferase is active, it attaches a fucose to the substrate. This fucosylated product is resistant to a subsequent cleavage step by a specific glycosidase. However, if the fucosyltransferase is inhibited, the substrate remains non-fucosylated and is cleaved by the glycosidase, releasing a fluorescent molecule. concordia.ca Therefore, inhibitor activity is directly correlated with an increase in fluorescence. This assay has been successfully automated to screen libraries of small molecules for inhibitors of fucosyltransferases like FUT5 and FUT6. concordia.ca

More recent advancements include the use of digital microfluidics, which miniaturizes the assay volume, reducing the consumption of expensive reagents like enzyme and potential inhibitors. aip.org These platforms can automate the generation of dose-response curves, accelerating the characterization of promising "hit" compounds identified in primary screens. aip.org Furthermore, cell-based HTS assays are being developed where the incorporation of labeled monosaccharide analogs (like azido-sugars) onto the cell surface can be detected by fluorescence after bioorthogonal ligation, enabling screening in a more physiologically relevant context. acs.org

The table below outlines various HTS methodologies applicable to the study of this compound derivatives.

HTS MethodPrincipleAdvantagesCitation
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently-labeled GDP-fucose analog upon transfer to a larger acceptor protein.Homogeneous, sensitive, broadly applicable to different fucosyltransferases. nih.govnih.govoregonstate.edu
Coupled-Enzyme Assay Fucosylation of a fluorogenic substrate prevents its cleavage by a second enzyme, thus inhibiting signal generation.High-throughput, automated, sensitive detection of inhibitor activity. concordia.caaip.org
Digital Microfluidics Miniaturizes assay volumes on a chip, automating fluid handling for dose-response analysis.Low reagent consumption, high precision, suitable for detailed inhibitor characterization. aip.org
Cell-Based Fluorescence Assay Measures the incorporation of labeled sugar analogs onto the cell surface via bioorthogonal chemistry and fluorescence detection.Physiologically relevant, allows for screening of metabolic inhibitors and uptake. acs.org

Addressing Synthetic Challenges in this compound-Mediated Glycan Assembly

While this compound and its analogs are powerful tools, their synthesis and use in complex glycan assembly present significant chemical challenges. A primary hurdle in carbohydrate chemistry is achieving stereoselective glycosylation—the controlled formation of either an α- or β-glycosidic linkage. The stereochemical outcome is influenced by many factors, including the choice of solvent, promoter, and, crucially, the protecting groups on the sugar molecule. nih.govcdnsciencepub.com For instance, in the C-glycosidation of fucose-derived lactones, the use of bulky TBDMS protecting groups can selectively yield α-anomers, whereas benzylated versions may favor the β-anomer. nih.gov Developing general strategies that provide reliable and high-yielding stereocontrol remains a major focus of synthetic carbohydrate chemistry. researchgate.net

The synthesis of modified fucose analogs introduces further complexity. Creating polyfluorinated derivatives, such as 2,2-difluoro-L-fucose, is particularly challenging. acs.orgacs.orgacs.org These syntheses often require multi-step sequences and specialized fluorinating reagents, and the introduction of multiple fluorine atoms can significantly alter the reactivity of the sugar backbone, complicating subsequent steps like the formation of the anomeric phosphate (B84403) needed to create GDP-fucose analogs. acs.orgacs.org Similarly, the synthesis of radiolabeled analogs for applications like PET imaging, such as those containing fluorine-18, imposes severe time constraints due to the short half-life of the isotope, demanding extremely rapid and efficient chemical reactions. google.com

Another challenge lies in the assembly of complex oligosaccharides containing modified fucose units. The synthesis of a target like a sulfated galactofucan requires a convergent strategy, where different protected sugar building blocks are synthesized separately and then combined. nih.gov This demands careful planning of protecting group strategies to ensure that specific hydroxyl groups can be selectively unmasked for glycosylation or sulfation at the correct stage of the synthesis. The development of novel protecting groups and glycosylation methods, such as those using neighboring group participation to direct stereoselectivity, are critical for overcoming these synthetic obstacles and enabling the construction of increasingly complex and functionally important glycans. cdnsciencepub.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.